molecular formula C25H17BrClNO3 B375984 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide CAS No. 306289-68-9

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide

Cat. No. B375984
CAS RN: 306289-68-9
M. Wt: 494.8g/mol
InChI Key: ZYSIKNSZMGCEFS-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide”, has been studied . It’s important to note that this is not the exact same compound, but it does share some structural similarities.


Physical And Chemical Properties Analysis

Some physical and chemical properties of a similar compound, “2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide”, are available. It has a predicted boiling point of 575.3±50.0 °C, a density of 1.611, and a pKa of 11.29±0.70 .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including structures similar to the queried compound, have shown significant potential as antimicrobial agents. Specifically, some derivatives have demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates and Mycobacterium tuberculosis, with activity levels comparable to that of rifampicin. These findings suggest a promising avenue for developing new antimicrobial and antituberculosis agents utilizing similar chemical structures (Bąk et al., 2020).

Inhibition of Photosynthetic Electron Transport

Research on halogenated 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to the compound , has documented their inhibitory effects on photosynthetic electron transport (PET) in spinach chloroplasts. These studies are crucial for understanding how certain chemicals can affect photosynthesis, potentially leading to applications in herbicide development or studies on plant physiology (Goněc et al., 2017).

Chemical Synthesis and Characterization

The compound also plays a role in the synthesis of other complex molecules. For example, a practical method for synthesizing an orally active CCR5 antagonist involved a process that could potentially utilize similar compounds as intermediates or starting materials. Such research underscores the importance of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide and its derivatives in medicinal chemistry and drug development (Ikemoto et al., 2005).

Future Directions

There is limited information available on the future directions or potential applications of this compound .

properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrClNO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSIKNSZMGCEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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